molecular formula C18H33N3 B12637820 2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]

2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]

Cat. No.: B12637820
M. Wt: 291.5 g/mol
InChI Key: SAIYXXJWDQAUCY-UHFFFAOYSA-N
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Description

2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[33113,7]decane-2,4’-piperidine] is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage and ensure the correct placement of methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] exerts its effects involves its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] stands out due to its specific arrangement of methyl groups and the spiro linkage, which confer unique chemical properties and potential applications. Its structure allows for specific interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C18H33N3

Molecular Weight

291.5 g/mol

IUPAC Name

2',2',5,6',6',7-hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]

InChI

InChI=1S/C18H33N3/c1-14(2)7-18(8-15(3,4)19-14)20-10-16(5)9-17(6,12-20)13-21(18)11-16/h19H,7-13H2,1-6H3

InChI Key

SAIYXXJWDQAUCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)N3CC4(CC(C3)(CN2C4)C)C)C

Origin of Product

United States

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